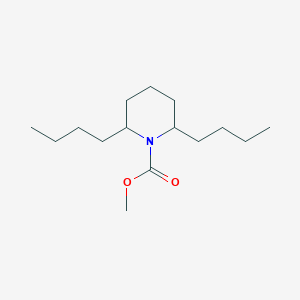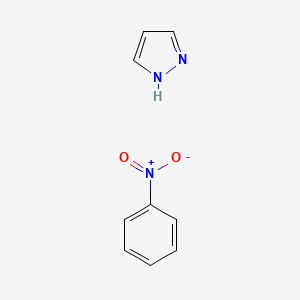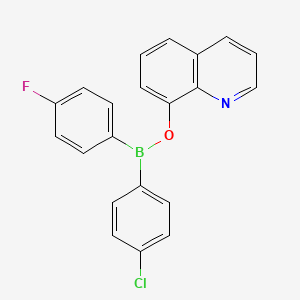![molecular formula C22H20O5S3 B14189637 3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol CAS No. 923267-54-3](/img/structure/B14189637.png)
3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol is an organic compound characterized by its complex structure, which includes multiple furan rings and thiol groups attached to a benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the preparation of the benzene core, followed by the introduction of furan rings and thiol groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the furan rings or the benzene core.
Substitution: The furan rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Reduced forms of the furan rings or benzene core.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The furan rings may also interact with aromatic residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris{[(thiophen-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol: Similar structure but with thiophene rings instead of furan rings.
3,4,5-Tris{[(pyridin-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol: Contains pyridine rings instead of furan rings.
Uniqueness
3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
923267-54-3 |
|---|---|
Molecular Formula |
C22H20O5S3 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3,4,5-tris(furan-2-ylmethylsulfanyl)-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C22H20O5S3/c1-14-18(23)19(24)21(29-12-16-6-3-9-26-16)22(30-13-17-7-4-10-27-17)20(14)28-11-15-5-2-8-25-15/h2-10,23-24H,11-13H2,1H3 |
InChI Key |
LTEMOLLNBATYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1SCC2=CC=CO2)SCC3=CC=CO3)SCC4=CC=CO4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)

![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)

![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
![1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14189585.png)


![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
